5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate
Description
This compound is a pyrimidine derivative modified with a benzyl-pyrrolidinylmethyl substituent, a methoxy group at the 4-position, and formulated as a dihydrochloride hydrate. The dihydrochloride salt enhances solubility and stability, while the hydrate form may improve crystallinity for storage .
Properties
CAS No. |
84332-27-4 |
|---|---|
Molecular Formula |
C18H24Cl2N4O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H22N4O2.2ClH/c1-24-18-16(11-19-13-21-18)17(23)20-10-15-8-5-9-22(15)12-14-6-3-2-4-7-14;;/h2-4,6-7,11,13,15H,5,8-10,12H2,1H3,(H,20,23);2*1H |
InChI Key |
VWPOKSFUQAGUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Starting from pyrimidine derivatives, nucleophilic substitution can introduce the carboxamide group.
Reductive amination: This step may involve the reaction of a pyrrolidine derivative with a benzyl halide under reducing conditions to form the N-((1-benzyl-2-pyrrolidinyl)methyl) moiety.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Various substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Structure
The compound features a pyrimidine ring substituted with various functional groups, including a benzyl group and a methoxy group, which contribute to its biological activity.
Neuroleptic Activity
Research has indicated that derivatives of 5-Pyrimidinecarboxamide exhibit neuroleptic properties. A study found that certain benzamides derived from this compound demonstrated significant activity in reducing apomorphine-induced stereotyped behavior in animal models. Specifically, the compound cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be 13 times more potent than haloperidol, a well-known antipsychotic drug .
Anticancer Potential
Pyrimidine derivatives have shown promise in cancer treatment due to their ability to inhibit key pathways involved in tumor growth. Recent studies have highlighted the effectiveness of pyrimidine-based compounds in targeting various cancer types, including breast and lung cancers. For instance, compounds derived from pyrimidines have been reported to inhibit EGFR mutations associated with non-small cell lung cancer, demonstrating potential for development as targeted therapies .
Antimicrobial Activity
Pyrimidine derivatives are also being explored for their antimicrobial properties. Certain compounds have exhibited activity against Gram-positive bacteria and fungi, making them candidates for further development as antibiotics or antifungal agents. The structure-activity relationship studies suggest that modifications to the pyrimidine ring can enhance antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of 5-Pyrimidinecarboxamide involves several steps that include the reaction of pyrimidine derivatives with various amines under controlled conditions. The introduction of different substituents can lead to a range of derivatives with distinct biological activities.
Synthesis Overview
- Starting Materials : Pyrimidine derivatives and amines.
- Reagents : Triethylamine (TEA), p-toluenesulfonic acid (p-TsOH·H2O).
- Conditions : Mild acidic conditions in ethanol.
The resulting derivatives can then be evaluated for their pharmacological activities in vitro and in vivo.
Case Study 1: Neuroleptic Efficacy
In a comparative study involving various benzamide derivatives, it was found that those containing the N-benzyl group showed enhanced neuroleptic activity compared to their counterparts without this substitution. This correlation suggests that structural modifications significantly impact therapeutic efficacy .
Case Study 2: Anticancer Activity
A series of pyrimidine-based compounds were tested against multiple cancer cell lines. Notably, certain derivatives showed IC50 values in the nanomolar range against HER2-positive breast cancer cells, indicating strong potential as selective inhibitors .
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate pathways: Affect biological pathways by interacting with specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, focusing on substituents, molecular features, and inferred properties:
Structural and Functional Group Analysis
Key Observations:
- Core Heterocycle: The target compound and Thonzylamine share a pyrimidine core, whereas the pyridine analog in has a different ring system. Pyrimidines are more commonly associated with nucleic acid mimicry and kinase interactions .
- Substituent Impact: The benzyl-pyrrolidinylmethyl group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applications. In contrast, Thonzylamine’s p-methoxybenzyl and dimethylaminoethyl groups are typical of antihistamines .
- Salt Forms: Dihydrochloride hydrates (target) likely offer superior aqueous solubility compared to simple hydrochlorides (e.g., Thonzylamine), which could influence bioavailability .
Pharmacological and Physicochemical Properties
Notes:
- Solubility: The target’s dihydrochloride hydrate likely surpasses Thonzylamine’s solubility, critical for intravenous formulations .
Biological Activity
The compound 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a benzyl group and a methoxy group, contributing to its unique chemical properties. The presence of the pyrrolidine moiety is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. The compound exhibits notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.
- Minimum Biofilm Inhibitory Concentration (MBIC) : The MBIC for this compound ranges from 0.5 to 4 μg/mL , indicating strong potential as an antibacterial agent .
Table 1 summarizes the antibacterial efficacy against different strains:
| Bacterial Strain | MBIC (μg/mL) |
|---|---|
| MRSA | 0.5 |
| Linezolid-resistant S. aureus | 1.0 |
| Linezolid-resistant S. pneumoniae | 2.0 |
| Enterococcus faecium | 4.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Cytotoxicity Assays : The compound demonstrated IC50 values indicating significant cytotoxic effects on cancer cells:
Table 2 presents the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| HCT-116 | 0.12 |
These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial DNA replication and repair processes, such as DNA gyrase . This makes it an attractive target for antibiotic development.
Syk Tyrosine Kinase Inhibition
Research indicates that certain pyrimidine derivatives can inhibit Syk tyrosine kinase activity, which is implicated in various diseases including cancers and autoimmune disorders . This inhibition could provide a dual therapeutic action against both bacterial infections and cancer.
Case Studies
- Antibacterial Efficacy : A study conducted by Kumari et al. evaluated several pyrimidine derivatives for their ability to inhibit DNA gyrase in bacteria, demonstrating that compounds similar to 5-Pyrimidinecarboxamide significantly reduced bacterial growth at low concentrations .
- Anticancer Potential : A recent investigation into the cytotoxic effects of pyrimidine derivatives on HepG2 and HCT-116 cells showed promising results, with the tested compounds exhibiting enhanced biological activity compared to standard treatments .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-pyrimidinecarboxamide derivatives, and how can structural purity be validated?
Answer:
The synthesis of pyrimidinecarboxamide derivatives typically involves coupling pyrrolidinyl or benzyl-substituted amines with activated pyrimidine carbonyl intermediates. For example, a general procedure uses N-pyrrolylcarboxylic acids reacted with amines in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under reflux . Structural validation requires:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- HPLC-MS for purity assessment (≥98% is standard for research-grade compounds) .
- X-ray crystallography (if crystalline) to resolve ambiguous stereochemical configurations.
Advanced: How can computational reaction path search methods optimize the synthesis of this compound, particularly in resolving steric hindrance from the benzyl-pyrrolidinyl group?
Answer:
Steric hindrance in the benzyl-pyrrolidinyl moiety can be mitigated using quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify low-energy pathways. For example:
- Reaction Path Searches : ICReDD’s methodology combines quantum mechanics with information science to predict viable reaction conditions, reducing trial-and-error experimentation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of bulky intermediates. Computational solvation models (e.g., COSMO-RS) can validate solvent choices .
- Catalyst Screening : Molecular docking simulations (AutoDock Vina) can screen catalysts that stabilize sterically crowded intermediates .
Basic: What spectroscopic techniques are critical for characterizing the hydrate form of this dihydrochloride salt?
Answer:
Hydrate identification requires:
- Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating (typically 50–150°C).
- Karl Fischer Titration : Measures residual water content (<1% for anhydrous forms).
- FT-IR Spectroscopy : O-H stretching vibrations (~3400 cm⁻¹) confirm hydrate presence .
- Powder X-ray Diffraction (PXRD) : Differentiates crystalline hydrate forms (e.g., monohydrate vs. hemihydrate) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
Contradictions often arise from assay-specific variables:
- Receptor Conformation : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model target protein flexibility and ligand binding modes .
- Membrane Permeability : Compare logP values (experimental vs. computational) to assess cellular uptake discrepancies. Parallel Artificial Membrane Permeability Assay (PAMPA) validates passive diffusion .
- Metabolic Stability : LC-MS/MS quantifies metabolite formation in hepatocyte incubations to rule out assay interference from degradation products .
Basic: What are the key stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage Conditions : Lyophilized dihydrochloride hydrates should be stored at –20°C under argon to prevent hydrolysis or oxidation.
- Stability Indicators :
Advanced: How can researchers design a structure-activity relationship (SAR) study to optimize the 4-methoxy and benzyl-pyrrolidinyl substituents?
Answer:
- Substituent Scanning : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 4-methoxy position to assess electronic effects on binding.
- Molecular Overlay Models : Align analogs in software (e.g., Schrödinger’s Phase) to identify pharmacophore requirements .
- Free-Wilson Analysis : Quantifies contributions of substituents to biological activity using regression models .
Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays (e.g., kinase or protease targets).
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (IC50 determination) .
- Solubility Profiling : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .
Advanced: How can machine learning (ML) accelerate the discovery of analogs with improved pharmacokinetic properties?
Answer:
- Descriptor Libraries : Generate 2D/3D molecular descriptors (e.g., MOE, RDKit) for ML training.
- ADMET Prediction : Train models on public datasets (e.g., ChEMBL) to predict bioavailability, CYP inhibition, and hERG liability .
- Generative Models : Use reinforcement learning (e.g., REINVENT) to propose novel analogs with optimized logD or solubility .
Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?
Answer:
- ICH Stability Guidelines : Q1A(R2) for stress testing (heat, light, humidity) .
- Impurity Profiling : Follow ICH Q3A/B limits for unidentified degradants (<0.10% unless mutagenic) .
- Animal Study Compliance : OECD 423 (acute toxicity) and IACUC protocols for in vivo efficacy .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound’s metabolic pathways?
Answer:
- Tracer Studies : Synthesize ¹³C-labeled analogs to track metabolic fate via LC-NMR or mass spectrometry .
- Kinetic Isotope Effects (KIE) : Compare reaction rates (²H vs. ¹H) to identify rate-limiting steps in metabolism .
- Autoradiography : Use ³H-labeled compounds to map tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
